5-(1-Boc-3-pyrrolidinyl)quinoline
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Overview
Description
5-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
The synthesis of 5-(1-Boc-3-pyrrolidinyl)quinoline can be achieved through several routes. One common method involves the reaction of 3-aminoquinoline with 4-chlorobutyryl chloride, followed by reduction with lithium aluminium hydride (LiAlH4) . Another approach is the alkylation of 3-aminoquinoline with 1,4-dibromobutane . These methods typically require specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
5-(1-Boc-3-pyrrolidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline 1-oxides using peracids.
Reduction: The compound can be reduced using reducing agents like LiAlH4 to form different derivatives.
Substitution: The pyrrolidinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include pivaloyl chloride, triethylamine, and nitrobenzenes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1-Boc-3-pyrrolidinyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)quinoline involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the function of essential enzymes in pathogens . As an antitumor agent, it could interfere with cellular processes critical for cancer cell survival and proliferation . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-(1-Boc-3-pyrrolidinyl)quinoline can be compared with other quinoline derivatives, such as:
3-(1-pyrrolidinyl)quinoline: This compound also contains a pyrrolidinyl group but lacks the Boc protection.
Quinoline 1-oxides: These are oxidized forms of quinoline and have different chemical properties and applications.
The uniqueness of this compound lies in its Boc-protected pyrrolidinyl group, which can provide stability and influence its reactivity in various chemical reactions .
Properties
Molecular Formula |
C18H22N2O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
tert-butyl 3-quinolin-5-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-13(12-20)14-6-4-8-16-15(14)7-5-10-19-16/h4-8,10,13H,9,11-12H2,1-3H3 |
InChI Key |
DFEATKYAJKIZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C3C=CC=NC3=CC=C2 |
Origin of Product |
United States |
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